molecular formula C10H17NO2 B14644369 3-[(Piperidin-1-yl)methyl]oxolan-2-one CAS No. 55643-38-4

3-[(Piperidin-1-yl)methyl]oxolan-2-one

Cat. No.: B14644369
CAS No.: 55643-38-4
M. Wt: 183.25 g/mol
InChI Key: HFQLPBYZBIXKIE-UHFFFAOYSA-N
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Description

3-[(Piperidin-1-yl)methyl]oxolan-2-one is a heterocyclic compound featuring an oxolan-2-one (γ-lactone) core substituted at the 3-position with a piperidin-1-ylmethyl group. The piperidine moiety, a six-membered amine ring, may enhance lipophilicity and influence receptor binding interactions, making it a candidate for central nervous system (CNS) or antimicrobial applications .

Properties

CAS No.

55643-38-4

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3-(piperidin-1-ylmethyl)oxolan-2-one

InChI

InChI=1S/C10H17NO2/c12-10-9(4-7-13-10)8-11-5-2-1-3-6-11/h9H,1-8H2

InChI Key

HFQLPBYZBIXKIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CCOC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-1-yl)methyl]oxolan-2-one typically involves the reaction of piperidine with oxirane derivatives under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic attack of piperidine on the oxirane ring, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of 3-[(Piperidin-1-yl)methyl]oxolan-2-one may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-1-yl)methyl]oxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

3-[(Piperidin-1-yl)methyl]oxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Piperidin-1-yl)methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Properties/Applications
3-[(Piperidin-1-yl)methyl]oxolan-2-one (hypothetical) Piperidin-1-ylmethyl C10H17NO2 199.25 Moderate lipophilicity; potential CNS activity (inferred from structural analogs)
3-{4-[4-(3-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl}oxolan-2-one (BK63175) 4-[4-(3-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl C20H29N3O3 359.46 High molecular weight; extended π-system for receptor binding; research use in pharmacology
3-[(1-Benzylpiperidin-4-yl)amino]oxolan-2-one (1-Benzylpiperidin-4-yl)amino C16H22N2O2 274.36 Increased rigidity due to benzyl group; potential kinase inhibition
3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}oxolan-2-one (3,5-Dichloro-2-hydroxyphenyl)methylamino C11H11Cl2NO3 276.12 Polar substituents (Cl, OH); possible antimicrobial or anti-inflammatory activity
Pilocarpine (PIL) (1-Methyl-1H-imidazol-5-yl)methyl and ethyl groups C11H16N2O2 208.26 Cholinergic agonist; treats glaucoma and xerostomia
Epinephrine-related alkaloid (EPI) (1-Methyl-1H-imidazol-5-yl)methyl and hydroxy(phenyl)methyl C17H19N3O3 313.35 Stereoisomerism critical for adrenergic activity; seasonal variation in natural sources

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Piperidine/pyrrolidine substitutions (e.g., in BK63175) correlate with serotonin or dopamine receptor modulation, whereas imidazole derivatives (PIL) target acetylcholine receptors . Chlorine atoms in 3-{[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}oxolan-2-one may enhance metabolic stability and antibacterial potency .
  • Synthetic Accessibility :

    • BK63175’s complex synthesis (multiple piperazine/piperidine couplings) contrasts with simpler derivatives like 3-[(piperidin-1-yl)methyl]oxolan-2-one, which may offer scalable production .

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